Cas no 38228-02-3 (rac-(2R,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride, cis)

rac-(2R,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride, cis Chemical and Physical Properties
Names and Identifiers
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- D-Proline, 5-methyl-, hydrochloride, (5R)-rel-
- rac-(2R,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride, cis
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- MDL: MFCD28383972
- Inchi: 1S/C6H11NO2.ClH/c1-4-2-3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m0./s1
- InChI Key: NDQCUNRCDKTNHE-FHAQVOQBSA-N
- SMILES: C([C@@H]1CC[C@H](C)N1)(=O)O.Cl
rac-(2R,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride, cis Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
AstaTech | AT24203-1/G |
CIS-5-METHYLPYRROLIDINE-2-CARBOXYLIC ACID HCL |
38228-02-3 | 95% | 1g |
$849 | 2023-09-19 | |
AstaTech | AT24203-5/G |
CIS-5-METHYLPYRROLIDINE-2-CARBOXYLIC ACID HCL |
38228-02-3 | 95% | 5g |
$2547 | 2023-09-19 | |
AstaTech | AT24203-0.25/G |
CIS-5-METHYLPYRROLIDINE-2-CARBOXYLIC ACID HCL |
38228-02-3 | 95% | 0.25g |
$425 | 2023-09-19 | |
Enamine | EN300-267200-0.05g |
rac-(2R,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride |
38228-02-3 | 95.0% | 0.05g |
$205.0 | 2025-02-20 | |
Enamine | EN300-267200-5.0g |
rac-(2R,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride |
38228-02-3 | 95.0% | 5.0g |
$2566.0 | 2025-02-20 | |
1PlusChem | 1P028E7S-500mg |
rac-(2R,5R)-5-methylpyrrolidine-2-carboxylicacidhydrochloride,cis |
38228-02-3 | 95% | 500mg |
$916.00 | 2024-05-03 | |
1PlusChem | 1P028E7S-50mg |
rac-(2R,5R)-5-methylpyrrolidine-2-carboxylicacidhydrochloride,cis |
38228-02-3 | 95% | 50mg |
$306.00 | 2024-05-03 | |
Aaron | AR028EG4-50mg |
rac-(2R,5R)-5-methylpyrrolidine-2-carboxylicacidhydrochloride,cis |
38228-02-3 | 95% | 50mg |
$307.00 | 2025-02-16 | |
Aaron | AR028EG4-100mg |
rac-(2R,5R)-5-methylpyrrolidine-2-carboxylicacidhydrochloride,cis |
38228-02-3 | 95% | 100mg |
$446.00 | 2025-02-16 | |
Aaron | AR028EG4-2.5g |
rac-(2R,5R)-5-methylpyrrolidine-2-carboxylicacidhydrochloride,cis |
38228-02-3 | 95% | 2.5g |
$2411.00 | 2025-02-16 |
rac-(2R,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride, cis Related Literature
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Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
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Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
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3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
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Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
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Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
Additional information on rac-(2R,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride, cis
Introduction to Rac-(2R,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride, Cis and Its Significance in Modern Chemical Biology
Rac-(2R,5R-5-methylpyrrolidine-2-carboxylic acid hydrochloride, cis) (CAS No. 38228-02-3) is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its specific stereochemistry and structural features, has garnered attention due to its potential applications in drug development and molecular recognition.
The compound's name is highly informative, providing critical insights into its chemical structure. The prefix "rac-" indicates that the molecule is a racemic mixture, containing equal amounts of both enantiomers of the specified configuration. The stereochemical designations "2R,5R" denote the absolute configuration at the two stereogenic centers in the pyrrolidine ring. The presence of "5-methylpyrrolidine-2-carboxylic acid hydrochloride" specifies the core scaffold of the molecule, which includes a pyrrolidine ring substituted with a methyl group at the 5-position and a carboxylic acid group at the 2-position. The term "cis" further clarifies the relative orientation of substituents on the pyrrolidine ring.
This compound has been extensively studied for its pharmacological properties and potential therapeutic applications. Recent research has highlighted its role as a key intermediate in the synthesis of various bioactive molecules. The unique stereochemistry of Rac-(2R,5R-5-methylpyrrolidine-2-carboxylic acid hydrochloride, cis) makes it a valuable building block for designing molecules with specific biological activities.
In the realm of drug discovery, the ability to manipulate and predict the behavior of stereoisomers is crucial. The enantiomeric purity and stereochemical integrity of Rac-(2R,5R-5-methylpyrrolidine-2-carboxylic acid hydrochloride, cis) are essential for ensuring the efficacy and safety of pharmaceutical compounds. Studies have demonstrated that subtle differences in stereochemistry can significantly influence the pharmacokinetic and pharmacodynamic properties of drugs.
One of the most compelling aspects of this compound is its potential application in developing novel therapeutic agents. Researchers have explored its utility in creating molecules that interact with biological targets in a highly specific manner. For instance, modifications to the pyrrolidine scaffold have been investigated for their ability to modulate enzyme activity and receptor binding.
The synthesis of Rac-(2R,5R-5-methylpyrrolidine-2-carboxylic acid hydrochloride, cis) presents unique challenges due to its complex stereochemical requirements. Advanced synthetic methodologies have been employed to achieve high yields and enantiomeric purity. Techniques such as asymmetric catalysis and chiral resolution have played pivotal roles in optimizing the synthesis process.
The compound's structural features also make it an attractive candidate for use in material science applications. Its ability to form stable complexes with other molecules has been exploited in designing novel materials with enhanced properties. These materials could find applications in areas such as catalysis, sensors, and coatings.
Recent advancements in computational chemistry have further enhanced our understanding of Rac-(2R,5R-5-methylpyrrolidine-2-carboxylic acid hydrochloride, cis). Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers design more effective drug candidates. These computational approaches are complemented by experimental techniques such as X-ray crystallography and NMR spectroscopy, which provide detailed structural information.
The future prospects for Rac-(2R,5R-5-methylpyrrolidine-2-carboxylic acid hydrochloride, cis) are promising. Ongoing research aims to expand its applications in drug development and material science. Collaborative efforts between chemists, biologists, and pharmacologists are expected to yield innovative solutions and breakthroughs.
In conclusion, Rac-(2R,5R-5-methylpyrrolidine-2-carboxylic acid hydrochloride, cis) (CAS No. 38228-02-3) is a multifaceted compound with significant potential in various scientific disciplines. Its unique stereochemistry and structural features make it a valuable tool for researchers working on drug discovery and material science applications. As our understanding of its properties continues to grow, so too will its importance in advancing scientific knowledge and technological innovation.
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